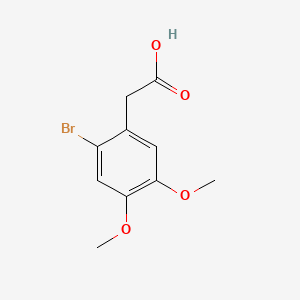

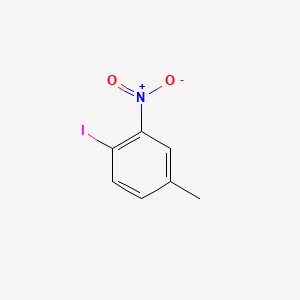

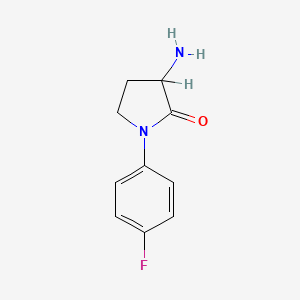

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one often involves multicomponent reactions, demonstrating the versatility and complexity of synthetic organic chemistry. For example, the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H)-one was achieved through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, showcasing the complexity and the synthetic utility of fluorophenyl compounds (Sharma et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by various intra- and inter-molecular interactions. For instance, the crystal structure of a related compound was stabilized by C-H…O intra-hydrogen bonds, N-H…O, and O-H…N inter-hydrogen bonds, which are crucial for the stability and reactivity of these molecules (Sharma et al., 2013).

Chemical Reactions and Properties

Compounds in this category often participate in diverse chemical reactions, reflecting their reactivity and potential for further transformation. For example, the electrophilic fluorination of a trimethylstannyl precursor to synthesize a candidate for imaging dopamine D4 receptors illustrates the chemical versatility and potential application of fluorinated pyrrolidin-2-one derivatives in medicinal chemistry (Eskola et al., 2002).

Physical Properties Analysis

The physical properties of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one and related compounds, such as solubility and thermal stability, are influenced by their molecular structure. For instance, polyimides derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine showed good solubility in common organic solvents and high thermal stability, highlighting the importance of structural features in determining material properties (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding affinity to biological targets, are central to the application of these compounds in drug design and material science. For instance, the synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidin-2-one-based diamines illustrate how the manipulation of chemical structures can lead to materials with desirable properties for specific applications (Huang et al., 2017).

科学的研究の応用

Crystal Structure and Synthesis

The compound has been synthesized in various forms for structural analysis and potential applications in materials science. For instance, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H )-one was synthesized using a multicomponent reaction. This molecule is essentially planar, except for one of the pyrrolidin rings, and exhibits supermolecular assembly stabilized by ᴨ-ᴨ interactions and hydrogen bonds (Sharma et al., 2013).

Kinase Inhibition and Potential Therapeutic Uses

The compound's derivatives have been identified as potent and selective Met kinase inhibitors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides show improved enzyme potency and selectivity, with demonstrated tumor stasis in Met-dependent human gastric carcinoma xenograft models (Schroeder et al., 2009).

Molecular Docking and Drug Development

The compound and its derivatives have been explored for their potential in drug development. Docking studies of certain derivatives with c-Met kinase revealed insights into the molecular features contributing to high inhibitory activity. These studies help in understanding the orientations and preferred active conformations of inhibitors, which is crucial for drug development (Caballero et al., 2011).

Nonlinear Optics and Material Science

Some derivatives of the compound have been investigated for their role in nonlinear optics. The synthesis, characterization, and reactivity study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, for example, included an analysis of its hyperpolarizability, indicating potential applications in nonlinear optics and material science (Murthy et al., 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-amino-1-(4-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAHUFPNCNCJLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967496 |

Source

|

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

CAS RN |

5301-36-0 |

Source

|

| Record name | 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。